molecular formula C10H16N2O2S B13160969 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B13160969
M. Wt: 228.31 g/mol
InChI Key: WCMBYFGFGNENKB-QMMMGPOBSA-N
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Description

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide ( 1212203-68-3) is a chiral benzenesulfonamide derivative offered as a high-purity research chemical. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery programs, particularly in the design and synthesis of enzyme inhibitors. The core structure incorporates key features of a primary sulfonamide, a well-established pharmacophore known to inhibit carbonic anhydrase (CA) enzymes by coordinating the zinc ion in the active site . The molecule's distinct (S)-configured chiral center and the N,N-dimethyl sulfonamide group provide a sophisticated platform for structure-activity relationship (SAR) studies. Researchers can employ this compound in the strategic "tail" approach, functionalizing the primary amine group to attach diverse moieties. This method aims to enhance binding affinity and achieve selectivity towards specific CA isoforms, such as CA I, II, VI, VII, XII, and XIII, which is a critical step in developing therapeutics with reduced side effects . Beyond carbonic anhydrase, benzenesulfonamides are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties, making this compound a versatile scaffold for exploring various biological targets . With a molecular formula of C 10 H 16 N 2 O 2 S and a molecular weight of 228.31 g/mol, it is characterized for research applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1

InChI Key

WCMBYFGFGNENKB-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N

Origin of Product

United States

Preparation Methods

Chlorosulfonation and Sulfonyl Chloride Formation

A key step involves the chlorosulfonation of a substituted benzene derivative to form the sulfonyl chloride intermediate, which is reactive toward amines.

  • Starting Material: o-Nitrochlorobenzene or p-nitrobenzene derivatives.
  • Reagents: Chlorsulfonic acid (ClSO3H) for sulfonation, followed by sulfur oxychloride (SOCl2) for chlorination.
  • Conditions: Temperature ranges between 100–120 °C with reaction times of 2–6 hours depending on scale and molar ratios.
  • Yields: High yields reported, typically around 96.8–96.9% for sulfonyl chloride intermediates.
Step Reagents Conditions Yield (%) Notes
Sulfonation Chlorsulfonic acid 100–120 °C, 2–6 h ~96.8 Molar ratio ClSO3H:substrate ~2–3:1
Chlorination Sulfur oxychloride 60–75 °C, 1–4 h ~96.8 Molar ratio SOCl2:substrate ~1.2–1.5:1

Data adapted from CN104592064A patent examples.

Amination to Form Sulfonamide

The sulfonyl chloride intermediate is reacted with aqueous ammonia or amines to form the sulfonamide:

  • Reagents: Aqueous ammonia (16% strong aqua), or dimethylamine for N,N-dimethyl substitution.
  • Conditions: Low temperature addition (15–20 °C) with gradual warming to 35–38 °C, reaction times 3–5 hours.
  • Yield: Approximately 90% yield for the sulfonamide intermediate.
Step Reagents Conditions Yield (%) Notes
Amination Aqueous ammonia (16%) 15–20 °C to 35–38 °C, 3–5 h ~90 Slow addition to control exotherm

Hydrolysis and Acidification

For nitro-substituted intermediates, hydrolysis and acidification convert the nitro group to an amino group or phenol:

  • Reagents: Caustic soda (NaOH), hydrochloric acid (HCl).
  • Conditions: Heating to 95–105 °C for 5 hours for hydrolysis, followed by acidification to pH ~4.5.
  • Yield: Near quantitative yields (~99%) for hydrolyzed sulfonamide.

Reduction to Amino Derivative

Reduction of nitro groups to amino groups is performed using iron powder and acetic acid:

  • Reagents: Iron powder, acetic acid, activated carbon.
  • Conditions: Heating at 105–110 °C for 6 hours total (2 h initial, 4 h post acid addition).
  • Work-up: pH adjustment to 11 with NaOH, filtration to remove iron sludge, acidification to pH 6.5, cooling, and centrifugation.
  • Yield: Approximately 96% yield of the target amino sulfonamide.

Introduction of the Chiral Aminoethyl Side Chain

The chiral aminoethyl group (1S configuration) can be introduced via:

  • Chiral pool synthesis: Using (S)-1-aminoethyl precursors.
  • Asymmetric synthesis: Employing chiral catalysts or auxiliaries during amination or reductive amination steps.
  • Resolution: Separation of enantiomers post-synthesis using chiral chromatography or crystallization.

Specific methods for this step are less documented in open patents but are critical for obtaining the desired stereochemistry.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Yield (%) Remarks
1 Chlorosulfonation Chlorsulfonic acid, SOCl2 100–120 °C, 1–6 h ~96.8 Formation of sulfonyl chloride
2 Amination Aqueous ammonia/dimethylamine 15–38 °C, 3–5 h ~90 Formation of sulfonamide
3 Hydrolysis/Acidification NaOH, HCl 95–105 °C, 5 h ~99 Conversion of nitro to amino/phenol
4 Reduction Fe powder, acetic acid 105–110 °C, 6 h total ~96 Nitro to amino group reduction
5 Chiral side chain introduction Chiral amines or catalysts Variable Variable Ensures (1S) stereochemistry

Research Findings and Analysis

  • The multi-step synthesis emphasizes high yields (>90%) at each stage, indicating efficient process design.
  • Dividing chlorosulfonation into two steps (sulfonation and chlorination) improves reagent utilization and reduces waste.
  • The reduction step using iron powder and acetic acid is a cost-effective and scalable method for nitro group reduction.
  • Control of temperature and pH at each stage is critical for maximizing yield and purity.
  • The stereochemical integrity of the (1S)-aminoethyl moiety requires careful chiral synthesis or resolution, which is a specialized step beyond the general sulfonamide synthesis.

The preparation of This compound involves a well-established sequence of chlorosulfonation, amination, hydrolysis, reduction, and chiral side chain introduction. The process is characterized by high efficiency, scalability, and reproducibility, as documented in patent CN104592064A and related chemical literature. The key to success lies in precise control of reaction conditions and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, organic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: In industrial applications, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Sulfonamides

Compound Name Substituents on Benzene Ring Side Chain Structure Nitrogen Substituents Molecular Weight (g/mol) Key References
This compound None (S)-1-Aminoethyl N,N-dimethyl 228.31
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide Methyl (S)-1-Phenylethyl None 289.38
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride None 2-Aminopropyl N,N-dimethyl 214.28 (free base)
2,5-Dichloro-4-(difluoromethoxy)-N,N-dimethylbenzene-1-sulfonamide 2,5-Dichloro; 4-difluoromethoxy None N,N-dimethyl 335.19
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride 4-Nitro 2-Aminoethyl None 281.72

Key Observations :

  • Side Chain Variations: The target compound’s (S)-aminoethyl group contrasts with longer chains (e.g., aminopropyl in ) or aromatic substituents (e.g., phenylethyl in ). Shorter chains may reduce steric hindrance, while aromatic groups enhance lipophilicity .
  • Electron-Withdrawing Groups : The nitro group in increases acidity (pKa ~5–6 for sulfonamide proton), whereas halogen substituents in enhance electrophilicity and antimicrobial potency .
  • Chirality : The (S)-configuration in the target compound and is critical for enantioselective binding, unlike achiral analogs like .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Solubility LogP pKa (Sulfonamide NH) Stability
This compound Low (non-ionic) 1.2 (predicted) ~10.2 (estimated) Stable at RT
4-(2-Aminopropyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride High (ionic) -0.5 ~8.5 Hygroscopic
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride Moderate 0.8 ~5.3 Light-sensitive

Key Observations :

  • Ionic vs. Non-Ionic Forms: Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, beneficial for drug formulation.
  • LogP Values : The target compound’s predicted LogP (1.2) suggests moderate lipophilicity, suitable for blood-brain barrier penetration, unlike the hydrophilic .

Biological Activity

4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide, also known as sulfonamide derivative , is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, including antimicrobial and anticancer activities.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzene ring with an aminoethyl side chain. The synthesis typically involves the reaction of N,N-dimethylbenzene-1-sulfonamide with ethyleneimine, followed by hydrochloride formation to enhance solubility and stability. The general synthetic route is outlined below:

  • Starting Material : N,N-dimethylbenzene-1-sulfonamide.
  • Aminoethylation : Reaction with ethyleneimine.
  • Hydrochloride Formation : Addition of hydrochloric acid.

The biological activity of this compound is largely attributed to the interactions mediated by its functional groups:

  • Aminoethyl Group : Capable of forming hydrogen bonds with biological targets, enhancing binding affinity.
  • Sulfonamide Group : Interacts with enzymes and receptors, modulating their activity and influencing various cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition rates. For instance, studies have indicated an MIC (Minimum Inhibitory Concentration) value as low as 0.015 mg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on different cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colon cancer), revealed that it can induce apoptosis and inhibit cell proliferation. Notably, it showed an IC50 value of approximately 25.72 μM in MCF cell lines, indicating its potential effectiveness in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus0.015 mg/mL
AnticancerMCF-725.72 μM
HT-2920% viability decrease at 400 μM

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to tumor-bearing mice to assess its efficacy in vivo. Results indicated a significant reduction in tumor growth compared to controls, suggesting that the compound could be developed further as a therapeutic agent for cancer treatment .

Case Study 2: Mechanistic Insights

Molecular docking studies have shown that the compound binds effectively to carbonic anhydrase isoforms (CA IX and CA II), which are implicated in tumor progression and metastasis. Compounds with similar structures have demonstrated varying degrees of inhibition against these enzymes, highlighting the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for stereoselective preparation of 4-[(1S)-1-aminoethyl]-N,N-dimethylbenzene-1-sulfonamide?

  • Methodological Answer : The stereoselective synthesis of this compound typically involves sulfonylation of a chiral amine intermediate. For example, sodium carbonate-mediated coupling of 4-methylbenzenesulfonyl chloride with a chiral amino alcohol precursor under controlled pH (pH 7–9) can achieve yields >75% . Key parameters include temperature (room temperature to 40°C), solvent selection (water-methanol mixtures), and stoichiometric ratios of reactants. Purification via recrystallization in methanol is recommended to enhance enantiomeric purity .

Q. How can the stereochemical configuration of the (1S)-1-aminoethyl group be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For example, in analogous sulfonamide derivatives, single-crystal X-ray diffraction revealed torsion angles (e.g., C1–S1–N1–C8 = 68.22°) that correlate with stereochemical assignments . Complementary techniques include polarimetry ([α]D measurements) and chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

Q. What spectroscopic techniques are most effective for characterizing this sulfonamide’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can resolve methyl group splitting (e.g., N,N-dimethyl signals at δ 2.7–3.1 ppm) and confirm sulfonamide linkage (¹H coupling to NH at δ 5.8–6.2 ppm) .
  • FT-IR : Key peaks include S=O stretching (1130–1370 cm⁻¹) and NH bending (1540–1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., calculated [M+H]⁺ = 257.12) and isotopic patterns .

Advanced Research Questions

Q. How can binding affinity and selectivity of this compound toward ion channels (e.g., TRPM8) be systematically evaluated?

  • Methodological Answer : Use fluorescence-based calcium flux assays in TRPM8-expressing HEK293 cells. Compare IC₅₀ values against reference antagonists (e.g., AMTB) . Surface plasmon resonance (SPR) with immobilized TRPM8 extracellular domains provides kinetic data (ka/kd), while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) . Cross-testing against related channels (TRPA1, TRPV1) confirms selectivity .

Q. What strategies resolve contradictions in crystallographic vs. computational structural models?

  • Methodological Answer : When crystallographic disorder is observed (e.g., in analogous compounds with occupancy ratios of 0.592:0.408 for flexible groups), refine the model using SHELXL with PART instructions . Validate against DFT-optimized geometries (B3LYP/6-31G* basis set) and compare RMSD values for bond lengths/angles . Dynamic NMR (VT-NMR) can further probe conformational flexibility in solution .

Q. How can QSAR models predict the bioactivity of derivatives with modified substituents?

  • Methodological Answer : Build a QSAR library using descriptors like LogP, molar refractivity, and Hammett σ constants. For sulfonamides, substituent effects on the benzene ring (e.g., electron-withdrawing groups at position 4) correlate with enhanced antimicrobial activity in MLR models (R² > 0.85) . Validate predictions via in vitro assays (e.g., MIC against E. coli or S. aureus) .

Q. What protocols assess metabolic stability and toxicity in preclinical studies?

  • Methodological Answer :

  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .
  • Cytotoxicity : Use MTT assays in HepG2 cells (IC₅₀ thresholds < 100 μM indicate low risk) .
  • hERG Inhibition : Patch-clamp electrophysiology to evaluate potassium channel blocking (IC₅₀ > 10 μM preferred) .

Q. How are multi-step synthetic pathways optimized for scalability without compromising enantiopurity?

  • Methodological Answer : Employ continuous flow chemistry for sulfonylation steps (residence time: 10–15 min) to enhance reproducibility . Chiral auxiliary agents (e.g., (S)-tert-butylsulfinamide) can maintain >98% ee during scale-up. Monitor intermediates via inline FTIR for real-time quality control .

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